An In-depth Technical Guide to the Biochemical Properties of 3,5-Dinitro-L-tyrosine
An In-depth Technical Guide to the Biochemical Properties of 3,5-Dinitro-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dinitro-L-tyrosine is a nitrated derivative of the amino acid L-tyrosine, characterized by the presence of two nitro groups on its aromatic ring. This modification confers unique biochemical properties, making it a valuable tool in various research and development fields. This technical guide provides a comprehensive overview of the biochemical properties of 3,5-Dinitro-L-tyrosine, including its physicochemical characteristics, synthesis, and biological activities. Detailed experimental protocols and data are presented to facilitate its application in laboratory settings.
Introduction
3,5-Dinitro-L-tyrosine is a non-proteinogenic amino acid that has garnered significant interest in the scientific community.[1] Its structural similarity to L-tyrosine allows it to interact with biological systems, often acting as a competitive inhibitor of enzymes that utilize L-tyrosine as a substrate.[1] This property, coupled with its distinct chemical reactivity, makes it a versatile molecule for studying enzyme kinetics, protein modifications, and cellular signaling pathways. This guide aims to provide an in-depth understanding of the biochemical attributes of 3,5-Dinitro-L-tyrosine for its effective use in research and drug development.
Physicochemical Properties
The addition of two nitro groups to the L-tyrosine molecule significantly alters its physical and chemical properties. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉N₃O₇ | [1] |
| Molecular Weight | 271.18 g/mol | [1] |
| Appearance | Yellow crystalline solid | [2] |
| Melting Point | 220 °C (decomposes) | |
| pKa | 2.08 ± 0.30 (Predicted) | |
| Solubility | Soluble in polar solvents. | [2] |
| UV-Vis Absorption Maxima (λmax) | 274 nm (in water) | |
| Molar Extinction Coefficient (ε) | 1285 L·mol⁻¹·cm⁻¹ at 274 nm |
Synthesis
3,5-Dinitro-L-tyrosine is typically synthesized by the nitration of L-tyrosine. A general experimental protocol is provided below.
Synthesis Protocol: Nitration of L-Tyrosine
Materials:
-
L-Tyrosine
-
Concentrated Sulfuric Acid (H₂SO₄)
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Concentrated Nitric Acid (HNO₃, d=1.42)
-
Crushed Ice
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Ethanol
-
Activated Charcoal
Procedure:
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In a flask, dissolve L-Tyrosine in concentrated sulfuric acid, maintaining the temperature at 10°C with external cooling.
-
Cool the mixture to -5°C and slowly add concentrated nitric acid dropwise over 90 minutes, ensuring the temperature does not exceed 0°C.
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After the addition is complete, stir the reaction mixture at 0°C for an additional 15 minutes.
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Pour the reaction mixture onto crushed ice. A yellow precipitate of 3,5-Dinitro-L-tyrosine will form.
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Filter the precipitate and wash it with cold water.
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Recrystallize the crude product from ethanol with activated charcoal to obtain pure yellow needles of 3,5-Dinitro-L-tyrosine.[3]
Workflow for the Synthesis of 3,5-Dinitro-L-tyrosine:
Biochemical Activities and Applications
Enzyme Inhibition
3,5-Dinitro-L-tyrosine is a known inhibitor of several enzymes that utilize L-tyrosine as a substrate. Its inhibitory action is primarily attributed to its structural analogy to L-tyrosine, allowing it to bind to the active site of these enzymes without undergoing the catalytic reaction.
4.1.1. Tyrosine Aminotransferase (TAT)
4.1.2. Thyroid Iodotyrosine Deiodinase
3,5-Dinitro-L-tyrosine is a potent inhibitor of thyroid iodotyrosine deiodinase, an enzyme crucial for iodide metabolism. This inhibition can enhance iodide metabolism.
Quantitative Inhibition Data:
| Enzyme | Inhibitor | IC₅₀/Kᵢ | Inhibition Type | Reference |
| α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor | 3,5-dinitro-o-tyrosine (S-isomer) | IC₅₀ = 13 ± 7 µM | Antagonist | [5] |
| α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor | 3,5-dinitro-o-tyrosine (R-isomer) | IC₅₀ = 84 ± 26 µM | Antagonist | [5] |
| Tyrosine Aminotransferase | β-N-oxalyl-L-α,β-diaminopropionic acid | Kᵢ = 2.0 ± 0.1 mM | Noncompetitive | [4] |
Role in Signaling Pathways
The nitration of tyrosine residues in proteins is a post-translational modification that can significantly impact cellular signaling. While direct studies on 3,5-Dinitro-L-tyrosine's effect on signaling are limited, the broader implications of tyrosine nitration provide valuable insights.
4.2.1. NF-κB Signaling Pathway
Tyrosine nitration has been shown to be a novel mechanism for the activation of the transcription factor NF-κB.[1][6] Specifically, the nitration of tyrosine residues on the inhibitory protein IκBα can lead to its dissociation from NF-κB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[1] This process can occur independently of the canonical IKK-mediated phosphorylation and subsequent proteasomal degradation of IκBα.
Conclusion
3,5-Dinitro-L-tyrosine is a multifaceted molecule with significant potential in biochemical and pharmaceutical research. Its ability to act as a selective enzyme inhibitor and its involvement in protein modification pathways make it an invaluable tool for elucidating complex biological processes. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and scientists to effectively utilize 3,5-Dinitro-L-tyrosine in their studies. Further research into its specific inhibitory constants against a wider range of enzymes and its direct effects on cellular signaling will undoubtedly expand its applications in drug discovery and development.
References
- 1. Tyrosine Nitration of IκBα: A Novel Mechanism for NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 715. The synthesis of thyroxine and related substances. Part V. A synthesis of L-thyroxine from L-tyrosine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Inhibition of tyrosine aminotransferase by beta-N-oxalyl-L-alpha,beta-diaminopropionic acid, the Lathyrus sativus neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
